molecular formula C8H16N2O2 B3022585 1-(Methoxyacetyl)-1,4-diazepane CAS No. 926191-91-5

1-(Methoxyacetyl)-1,4-diazepane

Cat. No. B3022585
M. Wt: 172.22 g/mol
InChI Key: NGNVBDAUGUSKDQ-UHFFFAOYSA-N
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Description

1-(Methoxyacetyl)-1,4-diazepane is a chemical compound that belongs to the class of organic compounds known as diazepanes. Diazepanes are seven-membered heterocyclic compounds containing a nitrogen atom. The specific structure and properties of 1-(Methoxyacetyl)-1,4-diazepane are not directly discussed in the provided papers, but they contribute to the broader understanding of diazepane derivatives and their synthesis, characterization, and reactions.

Synthesis Analysis

The synthesis of diazepane derivatives is a topic of interest due to their potential applications in medicinal chemistry. Paper describes a practical synthesis of a chiral 1,4-diazepane derivative, which is a key intermediate of a Rho–Kinase inhibitor. The synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol. Similarly, paper reports the synthesis of 1,4-diazepanes through the condensation of diphenols with glyoxal or butanedione, followed by reduction. These methods provide insights into the synthesis strategies that could potentially be applied to the synthesis of 1-(Methoxyacetyl)-1,4-diazepane.

Molecular Structure Analysis

The molecular structure of diazepane derivatives is crucial for their chemical behavior and potential applications. Paper provides structural characterization of newly synthesized 1,4-diazepanes, including NMR, IR, and HRMS analyses. The crystal structure analysis revealed that these compounds adopt a twisted chair conformation, which is a common feature of seven-membered rings due to their conformational flexibility.

Chemical Reactions Analysis

The reactivity of diazepane derivatives can lead to a variety of chemical transformations. Paper discusses the photolysis of azidopyridines in the presence of methoxide ions, leading to the formation of 5-methoxy-6H-1,4-diazepines. Subsequent acylation reactions yielded 1-acyl-1H-1,4-diazepines. This demonstrates the potential for functionalization of the diazepane ring. Paper describes the addition of methanol to a diazepine derivative, showcasing the reactivity of the C=C bond in the diazepine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepane derivatives are influenced by their molecular structure. While the specific properties of 1-(Methoxyacetyl)-1,4-diazepane are not detailed in the provided papers, the general properties of diazepanes can be inferred. For instance, the twisted chair conformation mentioned in paper can affect the compound's boiling point, solubility, and stability. The synthesis methods described in papers and suggest that diazepane derivatives can be synthesized under a variety of conditions, which may impact their purity and yield.

properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7-8(11)10-5-2-3-9-4-6-10/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNVBDAUGUSKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxyacetyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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